1-Methyl-3-(trifluoromethyl)-1H-pyrazole

概要

説明

1-Methyl-3-(trifluoromethyl)-1H-pyrazole (MTFMP) is an organic compound that belongs to the class of pyrazoles. It has a wide range of applications in the scientific research field, including synthesis, drug development, and biochemical and physiological studies. MTFMP has unique properties that make it an attractive choice for researchers, and its versatility has led to its use in a variety of laboratory experiments.

科学的研究の応用

Application in Lithium-Ion Battery Electrolytes

A study by von Aspern et al. (2020) synthesized a methylated pyrazole derivative, including 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole, for high voltage application in lithium-ion batteries (LIBs). This compound was compared to 3,5-bis(trifluoromethyl)-1H-pyrazole in terms of reactivity and performance. The study found that substitution of a hydrogen atom by a methyl-group at the nitrogen atom resulted in improved cycling performance of NMC111||graphite cell batteries. This suggests the potential of such derivatives in enhancing the performance of high voltage LIBs (von Aspern et al., 2020).

Synthesis and Antimicrobial Applications

Manjunatha Bhat et al. (2016) focused on the synthesis of new 1,2,3-triazolyl pyrazole derivatives with potential as antimicrobial agents. This included derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazole. The synthesized compounds showed broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities. The study indicates the application of these compounds in the development of new antimicrobial agents (Bhat et al., 2016).

Organic Light Emitting Diodes (OLEDs) Application

Huang et al. (2013) synthesized Pt(II) complexes with derivatives of this compound for use in organic light emitting diodes (OLEDs). These complexes exhibited significant mechanoluminescence and concentration-dependent photoluminescence, suggesting their potential in high-efficiency OLED applications (Huang et al., 2013).

Antimycobacterial Activity

Silva et al. (2008) synthesized a series of compounds including 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles, using this compound as a starting material. These compounds exhibited significant antimycobacterial activity against both susceptible and INH-resistant strains of Mycobacterium tuberculosis, highlighting their potential in developing new antimycobacterial agents (Silva et al., 2008).

作用機序

Target of Action

The primary target of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole is Caspase-1 . Caspase-1 is a thiol protease that plays a crucial role in the body’s immune response by promoting the maturation of the pro-inflammatory cytokines IL-1β and IL-18 .

Mode of Action

The compound’s trifluoromethyl group may play a role in this interaction, as the fluorine atom is an electron-withdrawing group via the inductive effect but also a weak pi donor through interaction of the fluorine lone pair with the radical center’s SOMO .

Biochemical Pathways

Caspase-1 cleaves IL-1β between an Asp and an Ala, releasing the mature cytokine which is involved in a variety of inflammatory processes .

Result of Action

Given its interaction with caspase-1, it is likely that the compound influences the body’s inflammatory response .

Safety and Hazards

将来の方向性

特性

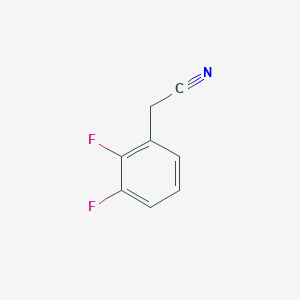

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2/c1-10-3-2-4(9-10)5(6,7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSLINQSJFALSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381661 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154471-65-5 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole in chemical synthesis?

A1: this compound serves as a crucial building block in synthesizing various compounds, especially those with potential pharmaceutical and agrochemical applications. Its structure allows for diverse modifications, leading to a wide range of derivatives with tailored properties. []

Q2: Can you describe a practical method for synthesizing this compound?

A2: A new, efficient method for synthesizing this compound involves a multi-step process starting from readily available materials. This method offers high yields and is suitable for industrial-scale production due to its simplicity. [, ]

Q3: What are some examples of bioactive compounds derived from this compound?

A3: Researchers have synthesized various derivatives of this compound, including N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Some of these compounds exhibit promising antifungal activity against plant pathogens like Gibberella zeae and Fusarium oxysporum. [] Additionally, (RS)-N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide demonstrates potential as a control agent for soft rot in plants by targeting soil surface fungi. []

Q4: Have any studies investigated the structure-activity relationship of these derivatives?

A4: While specific structure-activity relationship (SAR) studies for all derivatives haven't been extensively outlined in the provided research, it's evident that modifications to the core structure influence the biological activity. For example, the type and position of substituents on the pyrazole ring affect the antifungal potency of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. []

Q5: Are there analytical methods available to detect and quantify this compound and its derivatives?

A5: Researchers often employ techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to analyze these compounds. For instance, this method allows for the simultaneous determination of penthiopyrad enantiomers (a related compound) and its metabolite 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide in various matrices like vegetables and fruits. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

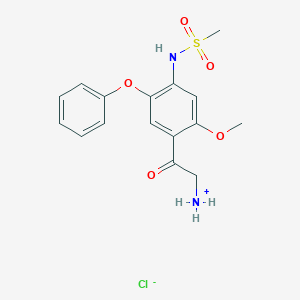

![N-[1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B137469.png)

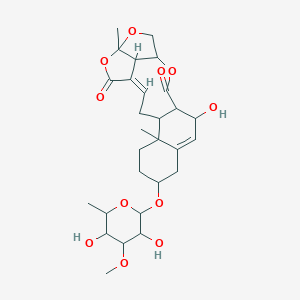

![(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B137472.png)